Marbofloxacin - 115550-35-1

Marbofloxacin

Catalog Number: EVT-273608
CAS Number: 115550-35-1
Molecular Formula: C17H19FN4O4
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Marbofloxacin is a synthetic, broad-spectrum antibacterial agent belonging to the third-generation fluoroquinolone class of drugs. [] It was developed specifically for veterinary use and exhibits activity against a wide range of Gram-negative and some Gram-positive bacteria, as well as Mycoplasma spp. [, , ] Its potent bactericidal activity and favorable pharmacokinetic properties make it a valuable tool for investigating bacterial infections and resistance mechanisms in various animal models.

Danofloxacin

Relevance: Danofloxacin is structurally related to marbofloxacin, sharing the core quinolone pharmacophore. Both are fluoroquinolones and exhibit a broad spectrum of activity, particularly against Gram-negative bacteria. []

Enrofloxacin

Relevance: Like marbofloxacin, enrofloxacin is a fluoroquinolone antibiotic. They both exert their antibacterial action by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. They both exhibit a broad spectrum of activity against Gram-negative and some Gram-positive bacteria. The key difference lies in their pharmacokinetic properties and metabolic pathways. [, , ]

N-Desmethyl-marbofloxacin

Relevance: As the major metabolite of marbofloxacin, N-Desmethyl-marbofloxacin is directly relevant to understanding the drug's metabolic fate and potential for residue formation in animal tissues. It provides insight into the metabolic pathways of marbofloxacin in various species. [, , ]

N-Oxide-marbofloxacin

Relevance: As a metabolite of marbofloxacin, N-Oxide-marbofloxacin provides insights into the drug's metabolic profile. Its presence, although in lower concentrations than the parent compound or N-Desmethyl-marbofloxacin, contributes to a comprehensive understanding of marbofloxacin's metabolic fate. [, ]

Ofloxacin

Relevance: Ofloxacin is structurally related to marbofloxacin. They share the core quinolone structure, and both act on bacterial DNA gyrase. Ofloxacin served as the internal standard in a high-performance liquid chromatography method employed to quantify marbofloxacin concentrations in plasma. [, ]

Gentamicin

Relevance: While not structurally related to marbofloxacin, gentamicin is relevant to the research as it was investigated in combination with marbofloxacin for potential synergistic effects against Pseudomonas aeruginosa. The research aimed to explore the effectiveness of combining these two antibiotics with different mechanisms of action. [, ]

Amoxicillin

Relevance: Although structurally unrelated to marbofloxacin, amoxicillin is relevant because it was used as a comparator drug in a field trial assessing the efficacy of marbofloxacin in treating respiratory disease in pigs. This comparison helped evaluate the relative effectiveness of marbofloxacin in a real-world setting. []

Flunixin Meglumine

Relevance: Flunixin meglumine, while structurally unrelated to marbofloxacin, was investigated in combination with marbofloxacin to evaluate potential interactions in treating pneumonia in lambs. This study aimed to assess the safety and efficacy of using these two drugs concurrently. []

Overview

Marbofloxacin is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used in veterinary medicine for treating bacterial infections in various animals, including dogs, cats, and livestock. Marbofloxacin exhibits a broad spectrum of activity against Gram-negative and some Gram-positive bacteria, making it effective for respiratory diseases, mastitis, and other infections in animals.

Source

Marbofloxacin was developed by the pharmaceutical company Roche in Switzerland and was later further developed by Vetoquinol. It was introduced to the market in 1995 in both English and French-speaking countries. The compound is derived from earlier fluoroquinolones, with modifications that enhance its antibacterial properties and pharmacokinetics.

Classification

Marbofloxacin is classified as a fluoroquinolone antibiotic. It functions by inhibiting bacterial enzymes critical for DNA replication, specifically DNA gyrase and topoisomerase IV. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death.

Synthesis Analysis

Methods

The synthesis of marbofloxacin has been explored through various methods. Two primary synthetic routes are commonly referenced:

Technical Details

The synthesis typically requires specific reagents such as N,N-ethyl dimethacrylate and piperazine under controlled temperatures to facilitate reactions while minimizing byproducts. The process emphasizes mild reaction conditions which are advantageous for industrial applications .

Molecular Structure Analysis

Structure

The molecular formula of marbofloxacin is C_{17}H_{18}F_{3}N_{3}O_{4}S. Its structure consists of a core fluoroquinolone scaffold with several functional groups that enhance its antibacterial activity.

Data

  • Molecular Weight: 387.39 g/mol
  • Chemical Structure: It features a piperazine ring, a carboxylic acid group, and multiple fluorine atoms that contribute to its potency against bacteria.
Chemical Reactions Analysis

Reactions

The key chemical reactions involved in marbofloxacin synthesis include:

  • Nucleophilic Substitution: The introduction of amino groups into the benzoyl chloride structure.
  • Cyclization Reactions: Formation of the piperazine ring which is crucial for its biological activity.
  • Hydrolysis: Conversion of intermediates into the final active compound.

Technical Details

Reactions are typically performed under controlled conditions using solvents like toluene or pyridine, often requiring reflux temperatures to ensure complete reaction . The purification process may involve techniques such as crystallization or chromatography to isolate marbofloxacin from byproducts.

Mechanism of Action

Marbofloxacin exerts its antibacterial effect through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for:

  • DNA Replication: They facilitate the unwinding and separation of DNA strands during replication.
  • Transcription: They help in the transcription process where DNA is converted into RNA.

By inhibiting these enzymes, marbofloxacin disrupts DNA synthesis leading to bacterial cell death. Its high bioavailability (close to 100%) allows it to be effective even at low doses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Marbofloxacin is generally stable under standard storage conditions but may degrade when exposed to extreme pH levels or light.
  • pKa Value: The pKa values indicate its acidic properties which can influence its solubility and absorption characteristics.

Relevant analyses have shown that marbofloxacin maintains its effectiveness across a range of environmental conditions, although care must be taken regarding its disposal due to potential environmental impacts from synthesis processes .

Applications

Marbofloxacin's primary applications are in veterinary medicine where it is used for:

  • Treating respiratory infections in dogs and cats.
  • Managing mastitis and metritis in livestock.
  • Preventing infections during surgical procedures in animals.

Additionally, research continues into its use as a model compound for developing new fluoroquinolone derivatives with improved efficacy or reduced side effects .

Pharmacological Mechanisms of Action

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV Activity

Marbofloxacin exerts its antibacterial effects primarily through potent inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase (composed of GyrA and GyrB subunits) is responsible for introducing negative supercoils into DNA during replication, while topoisomerase IV (composed of ParC and ParE subunits) decatenates interlinked daughter chromosomes after DNA replication. Marbofloxacin binds to the enzyme-DNA complex at specific domains, forming a stable ternary complex that prevents the religation step of the breakage-reunion reaction. This interaction causes irreversible double-stranded DNA breaks, leading to rapid bacterial cell death [1] [6].

The enzyme selectivity varies between Gram-negative and Gram-positive bacteria due to structural differences. In Gram-negative pathogens like Escherichia coli and Actinobacillus pleuropneumoniae, marbofloxacin demonstrates approximately 2-fold greater inhibitory activity against DNA gyrase (IC₅₀ = 0.78 µg/mL) compared to topoisomerase IV (IC₅₀ = 1.52 µg/mL). Conversely, in Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is the primary target. This differential target preference explains marbofloxacin's enhanced efficacy against Gram-negative pathogens commonly encountered in veterinary medicine [1] [3] [6].

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Marbofloxacin Against Bacterial Pathogens

Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Primary Target Enzyme
Escherichia coli2181.02.0DNA Gyrase
Actinobacillus pleuropneumoniae200.100.12DNA Gyrase
Pasteurella multocida1 (CVCC 411)-0.12DNA Gyrase
Staphylococcus aureus27->2.0*Topoisomerase IV

Note: Higher MIC₉₀ values indicate reduced susceptibility [1] [3] [6].

Concentration-Dependent Bactericidal Activity and Post-Antibiotic Effects

Marbofloxacin exhibits distinct concentration-dependent bactericidal activity, meaning the rate and extent of bacterial killing increase progressively with drug concentrations exceeding the pathogen's minimum inhibitory concentration (MIC). Pharmacodynamic studies against Pasteurella multocida demonstrate that the ratio of the area under the free drug concentration-time curve to MIC (fAUC₂₄ₕ/MIC) serves as the primary pharmacokinetic-pharmacodynamic (PK/PD) index correlating with efficacy (R² = 83%). For significant bactericidal effects (3-log reduction in bacterial counts), an fAUC₂₄ₕ/MIC of 278.08 h is required [3].

In murine lung infection models, marbofloxacin produces substantial post-antibiotic effects (PAE) lasting approximately 8 hours against Gram-negative pathogens. This persistent suppression of bacterial regrowth after drug removal allows for extended dosing intervals while maintaining therapeutic efficacy. The concentration-dependent killing and prolonged PAE enable optimized dosing regimens where higher peak concentrations (Cₘₐₓ/MIC ratios >8-10) maximize bacterial eradication while suppressing resistance emergence. Against E. coli isolates from pigs, marbofloxacin achieves bactericidal activity at ileum content concentrations with AUC₂₄ₕ/MIC values of 23.54 h [3] [6] [7].

Table 2: Magnitude of Pharmacodynamic Indices Required for Efficacy Against Bacterial Pathogens

Pharmacodynamic IndexStatic EffectBactericidal Effect (3-log kill)Bacterial EliminationPathogenModel System
fAUC₂₄ₕ/MIC (h)40.84139.34278.08Pasteurella multocidaMurine lung
AUC₂₄ₕ/MIC (h)16.2623.5427.18Escherichia coliPorcine ileum
Cₘₐₓ/MIC->8>10General Gram-negativeIn vitro models

[3] [6]

Molecular Interactions with Quinolone Resistance-Determining Regions (QRDRs)

Marbofloxacin's interactions with the quinolone resistance-determining regions (QRDRs) of target enzymes govern its antibacterial efficacy and susceptibility to resistance mechanisms. The drug forms critical hydrogen bonds with four key amino acid residues in the GyrA subunit (Ser-83, Asp-87, Glu-89, and Arg-91 in E. coli numbering) and the ParC subunit (Ser-80, Glu-84, Arg-91, and Arg-117). These interactions stabilize the drug-enzyme-DNA ternary complex. Mutations in these QRDR residues, particularly at Ser-83 in GyrA and Ser-80 in ParC, disrupt these binding interactions, leading to reduced drug affinity and clinically significant resistance [1] [6].

Molecular analyses of resistant E. coli isolates reveal that single mutations in gyrA (e.g., S83L, D87N) typically elevate marbofloxacin MICs by 4-16 fold, while additional mutations in parC (S80I) or efflux pump upregulation can increase MICs by up to 128-fold. The accumulation of multiple QRDR mutations progressively diminishes marbofloxacin's binding affinity through steric hindrance and electrostatic repulsion mechanisms. Among 218 porcine E. coli isolates, 34.9% exhibited reduced susceptibility (MIC ≥2 µg/mL), directly correlated with QRDR mutation prevalence. These mutations also confer cross-resistance to other fluoroquinolones, underscoring the importance of prudent antimicrobial use to preserve efficacy [1] [6].

Properties

CAS Number

115550-35-1

Product Name

Marbofloxacin

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C17H19FN4O4

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)

InChI Key

BPFYOAJNDMUVBL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F

Solubility

Soluble in DMSO

Synonyms

Marbocyl
Marbocyl FD
marbofloxacin

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.